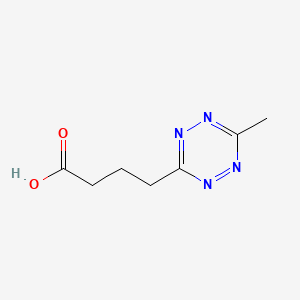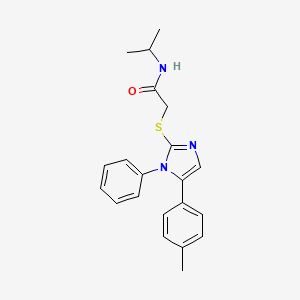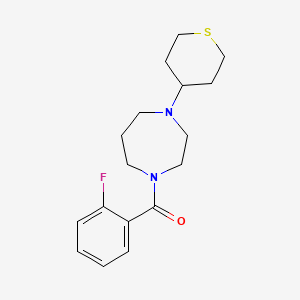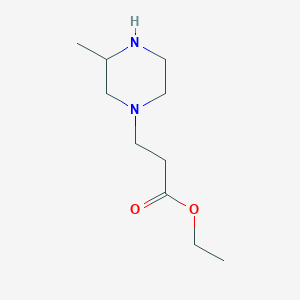
(Me)Tz-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used as a tetrazine linker for conjugation via the Diels-Alder reaction, specifically the copper-free click reaction with dienophiles . This compound is notable for its role in bio-orthogonal chemistry, which allows for selective reactions in biological environments without interfering with native biochemical processes.
Méthodes De Préparation
(Me)Tz-butanoic acid can be synthesized through various synthetic routes. One common method involves the reaction of 6-methyl-1,2,4,5-tetrazine with butanoic acid under specific conditions to form the desired product . The reaction typically requires a solvent and may involve heating under reflux to ensure complete reaction. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may also include purification steps such as recrystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
(Me)Tz-butanoic acid undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction involves the tetrazine group reacting with trans-cyclooctene (TCO) groups to form stable adducts.
Substitution Reactions: The azide group in this compound can participate in substitution reactions with various nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include dienophiles like TCO, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Me)Tz-butanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of (Me)Tz-butanoic acid involves its role as a tetrazine linker in the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with TCO groups to form stable adducts, enabling the selective conjugation of molecules in biological environments . This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various applications in chemistry and biology .
Comparaison Avec Des Composés Similaires
(Me)Tz-butanoic acid is unique due to its tetrazine group, which allows for the inverse electron demand Diels-Alder reaction. Similar compounds include:
Tetrazine-based linkers: These compounds also contain tetrazine groups and are used in similar click chemistry applications.
Azide-based reagents: These compounds contain azide groups and can participate in click chemistry reactions, but may require different reaction conditions.
Other carboxylic acids: Compounds like benzoic acid and acetic acid have different functional groups and chemical properties, making them suitable for different types of reactions
This compound stands out due to its dual functionality as both a tetrazine linker and an azide-containing reagent, providing versatility in various chemical and biological applications .
Propriétés
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-5-8-10-6(11-9-5)3-2-4-7(12)13/h2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWECNWBYHJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
![4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2956715.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2956716.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)




![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
